molecular formula C10H13ClN2O3S B1366101 2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide CAS No. 885461-13-2

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

Cat. No. B1366101
M. Wt: 276.74 g/mol
InChI Key: CJJOBIGZZCEYBH-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide” is a chemical compound with the CAS Number: 885461-13-2 . It has a molecular weight of 276.74 . The IUPAC name for this compound is N-[5-(aminosulfonyl)-2,3-dimethylphenyl]-2-chloroacetamide . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2O3S/c1-6-3-8(17(12,15)16)4-9(7(6)2)13-10(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)(H2,12,15,16) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 276.74 .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide has been utilized in synthesizing various sulfonamide derivatives. These compounds have been evaluated for their potential cytotoxic activity against cancer cell lines. In a study by Ghorab et al. (2015), they were particularly effective against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, with some compounds showing potent activity comparable to the reference drug 5-fluorouracil (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

Applications in Dye and Pigment Industry

This compound has also been involved in the dye and pigment industry. For instance, Drabina et al. (2009) identified a commercially delivered molecule, initially believed to be a common dye intermediate, as 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole. The research highlighted the importance of accurate characterization in the dye industry, where N-(5-chloro-2-methyl-4-nitrophenyl)acetamide played a key role in the synthesis process (Drabina, Panov, Sedlák, Růžička, Kopřivová, & Ventura, 2009).

Radiochemical Synthesis

Latli and Casida (1995) demonstrated the use of a related compound, 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, in the radiochemical synthesis of herbicides and herbicide safeners. This application is crucial in studying the metabolism and mode of action of these agricultural chemicals (Latli & Casida, 1995).

Chemical Structure and Properties Studies

The compound and its derivatives have been a subject of study in understanding chemical structures and properties. For example, Nikonov et al. (2016) synthesized and analyzed the structures of N-(2-(trimethylsilyloxy)phenyl)acetamide derivatives, contributing to a better understanding of the molecular structures in organic chemistry (Nikonov, Sterkhova, Lazarev, Albanov, & Lazareva, 2016).

Agricultural Applications

The compound has also found use in agriculture. Weisshaar and Böger (1989) studied the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamides like 2-chloro-N-(2, 6-diethylphenyl)-N-(methoxymethyl) acetamide, indicating its role in herbicide development (Weisshaar & Böger, 1989).

Synthesis of Polyfunctionalized Heterocyclic Compounds

The compound's derivatives have been explored for synthesizing polyfunctionalized heterocyclic compounds, offering diverse applications in pharmaceuticals and materials science. Gouda (2014) reviewed the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide, a derivative, as a building block in such syntheses (Gouda, 2014).

Safety And Hazards

The safety data sheet for a similar compound, N-(2,6-Dimethylphenyl)chloroacetamide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it’s advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O3S/c1-6-3-8(17(12,15)16)4-9(7(6)2)13-10(14)5-11/h3-4H,5H2,1-2H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJOBIGZZCEYBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)NC(=O)CCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192685
Record name N-[5-(Aminosulfonyl)-2,3-dimethylphenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,3-dimethyl-5-sulfamoylphenyl)acetamide

CAS RN

885461-13-2
Record name N-[5-(Aminosulfonyl)-2,3-dimethylphenyl]-2-chloroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885461-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[5-(Aminosulfonyl)-2,3-dimethylphenyl]-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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